molecular formula C12H13N3S B2511083 4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline CAS No. 23223-88-3

4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline

Cat. No. B2511083
CAS RN: 23223-88-3
M. Wt: 231.32
InChI Key: HKHQYOYARXWQJY-UHFFFAOYSA-N
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Description

“4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline” is a chemical compound with the CAS Number: 23223-88-3 . Its molecular weight is 231.32 . It is used for research purposes.


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular formula of “4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline” is C12H13N3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline” include a molecular weight of 231.32 . The compound is stored at room temperature .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives, including “4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline”, have demonstrated high antitumor activity . They are promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory activities of these compounds have been demonstrated . They could be used in the treatment of various inflammatory diseases.

Synthesis of Novel Derivatives

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target .

Design of New Medicines

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .

Green Synthesis

The 2.5% V2O5/FAp exhibited excellent activity for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction (25–30 min) . The advantages of this protocol are rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst and no need for column chromatography .

properties

IUPAC Name

4-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c13-10-4-2-9(3-5-10)11-8-16-12-14-6-1-7-15(11)12/h2-5,8H,1,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHQYOYARXWQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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